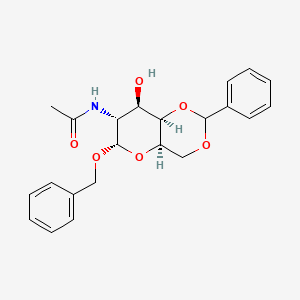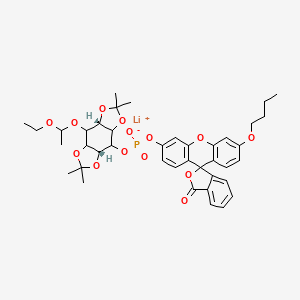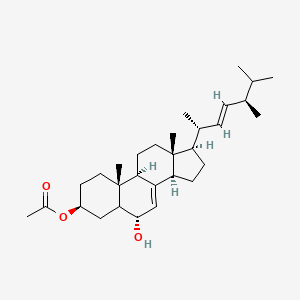
3β-Acetoxyergosta-7,22-dien-5α-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of steroidal compounds closely related to 3β-Acetoxyergosta-7,22-dien-5α-ol involves complex chemical processes. For instance, the synthesis of (22R,23R)-3β-hydroxy-22,23-epoxy-5α-ergost-8(14)-en-15-one from (22A)-3β-acetoxy-5α-ergosta-7,14,22-triene was improved by optimizing the stages of obtaining and isomerization. The introduction of the (22R,23R)-epoxide cycle was carried out by alkaline treatment of an intermediate compound (Mehtiev, Timofeev, & Misharin, 2008).
Molecular Structure Analysis
The molecular structure of related compounds shows important conformational differences, highlighting the mobility of the conformation of rings and the possibility of intramolecular hydrogen bonds. For example, the x-ray structural investigation of 3β-acetoxy-22S,25-epoxyholosta-7,9(11)-dien-17α-ol revealed significant conformational differences from its 17-deoxy derivative (Il'in, Reshetnyak, Oleinikova, & Struchkov, 1992).
Chemical Reactions and Properties
Chemical reactions involving steroidal compounds such as hydroboration, dehydrobromination, and hydroxylation are pivotal in modifying the chemical structure to achieve desired properties. These reactions are stereoselective and regioselective, allowing for the preparation of specific hydroxy-steroids and dienes with unique properties (Barton, Poyser, & Sammes, 1972).
Aplicaciones Científicas De Investigación
Ergosterol Peroxide: Biological Activities
Ergosterol peroxide, a sterol similar in structure to 3β-Acetoxyergosta-7,22-dien-5α-ol, has been found in medicinal mushrooms and exhibits a range of biological effects, including antimicrobial, cytotoxic, immunosuppressive, and other activities. This compound is a promising candidate for drug development, highlighting the potential health-promoting effects of medicinal mushrooms (Merdivan & Lindequist, 2017).
Androgen Regulation and Brain Function
Steroids, including metabolites of dihydrotestosterone, play critical roles in regulating brain function, stress responses, immune function, cognition, and neural protection. This suggests that steroidal compounds, similar to 3β-Acetoxyergosta-7,22-dien-5α-ol, could have significant impacts on neuroendocrinology and related physiological processes (Handa et al., 2008).
Metabolic Pathways and Health
The metabolism of sterols and related compounds involves complex pathways that have implications for health and disease. For example, β-hydroxybutyrate and its polymers play roles in health and disease, including energy metabolism and mitochondrial function, which could be relevant to understanding the actions of compounds like 3β-Acetoxyergosta-7,22-dien-5α-ol (Dedkova & Blatter, 2014).
Therapeutic and Pharmacological Potentials
Research into various steroidal compounds has uncovered their potential therapeutic and pharmacological applications, such as cytotoxic and antitumor properties, highlighting the possibility for compounds like 3β-Acetoxyergosta-7,22-dien-5α-ol to contribute to anticancer strategies (Khan et al., 2016).
Propiedades
IUPAC Name |
[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(2)19(3)8-9-20(4)24-10-11-25-23-17-28(32)27-16-22(33-21(5)31)12-14-30(27,7)26(23)13-15-29(24,25)6/h8-9,17-20,22,24-28,32H,10-16H2,1-7H3/b9-8+/t19-,20+,22-,24+,25-,26-,27?,28-,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPKARFFYJNCOB-FBLWOKFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4C3(CCC(C4)OC(=O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@@H](C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
Q & A
Q1: What is the significance of 3β-Acetoxyergosta-7,22-dien-5α-ol in Ganoderma lingzhi identification?
A: The research identified 73 triterpenoid compounds within 150 Ganoderma strains, with 3β-Acetoxyergosta-7,22-dien-5α-ol being one of 16 key compounds for accurate G. lingzhi identification []. This suggests that the presence and relative content of this specific triterpenoid, along with the others identified, contribute to the unique chemical fingerprint of G. lingzhi compared to other Ganoderma species.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


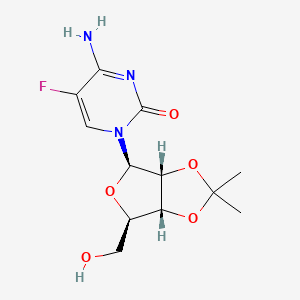
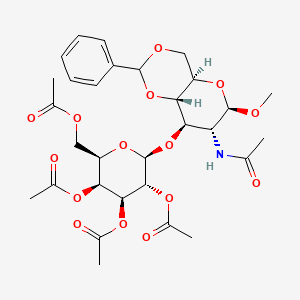

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)

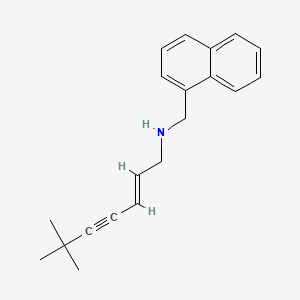

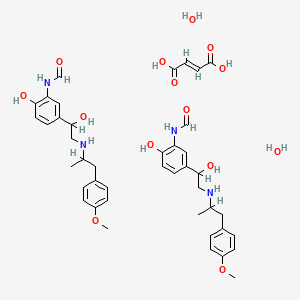
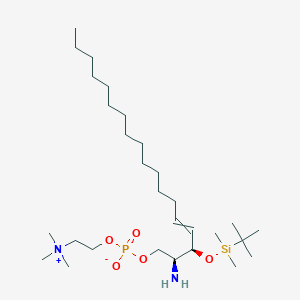
![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)
